

Commercial availability of 6-Methoxy-2-methylnicotinaldehyde

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Compound of Interest

Compound Name: 6-Methoxy-2-methylnicotinaldehyde

Cat. No.: B128043

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An In-depth Technical Guide to the Commercial Availability and Synthetic Utility of **6-Methoxy-2-methylnicotinaldehyde**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Methoxy-2-methylnicotinaldehyde (systematically named 6-methoxy-2-methylpyridine-3-carboxaldehyde) is a specialized heterocyclic building block with significant potential in medicinal chemistry. An analysis of the current chemical market indicates that this compound is not a readily available, off-the-shelf reagent. Its structural complexity places it in the category of niche intermediates, most likely procurable through custom synthesis from specialized chemical manufacturing organizations. This guide provides a comprehensive analysis of its commercial landscape, proposes a viable synthetic pathway, and explores its inferred applications in drug discovery based on the utility of closely related structural analogs. For researchers, this document serves as a practical roadmap for acquiring and utilizing this versatile scaffold in the design of novel therapeutics.

Chemical Identity and Physicochemical Properties

To effectively work with or commission the synthesis of a compound, a clear understanding of its fundamental properties is paramount. **6-Methoxy-2-methylnicotinaldehyde** is a substituted pyridine derivative, featuring a pyridine core functionalized with a methoxy group at the 6-

position, a methyl group at the 2-position, and a reactive aldehyde at the 3-position. These features, particularly the aldehyde group, make it a valuable precursor for a wide array of chemical transformations.

Property	Value	Source / Method
Systematic Name	6-methoxy-2-methylpyridine-3-carboxaldehyde	IUPAC Naming
Synonym	6-Methoxy-2-methylnicotinaldehyde	Common Usage
Molecular Formula	C ₈ H ₉ NO ₂	Calculated
Molecular Weight	151.16 g/mol	Calculated
Appearance	Expected to be an off-white to yellow solid	Inferred
CAS Number	Not assigned or not publicly indexed	N/A

Note: As this compound is not widely cataloged, experimental physical properties (e.g., melting point, boiling point) are not available in public literature. These would be determined upon synthesis and characterization.

Commercial Availability Analysis

Direct searches for **6-Methoxy-2-methylnicotinaldehyde** from major chemical suppliers do not yield stock products. This indicates that researchers must engage with companies offering custom synthesis services. However, the commercial availability of numerous close structural analogs demonstrates the synthetic feasibility and accessibility of this chemical class.

The availability of these related compounds suggests that the necessary synthetic chemistry is well-established. Researchers can often use these analogs as direct replacements or as starting points for discussions with custom synthesis providers.

Table of Commercially Available Structural Analogs:

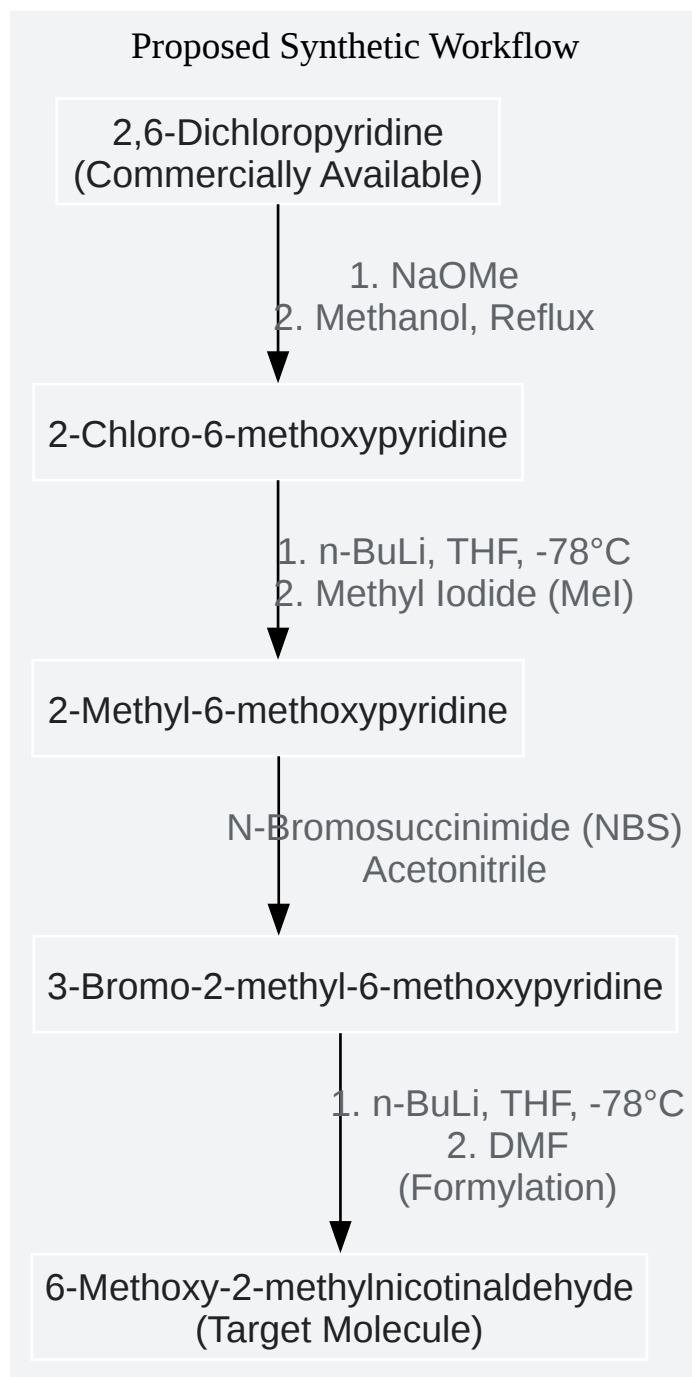
Compound Name	CAS Number	Notes / Potential Suppliers
6-Ethoxy-2-methylpyridine-3-carboxaldehyde	1266253-72-8	Closest analog; available via "synthesis on demand" from firms like SynHet.[1]
6-Chloro-2-methoxy-4-methylnicotinaldehyde	2387596-52-1	Demonstrates synthetic accessibility of substituted methoxynicotinaldehydes. Available from suppliers like BLD Pharm.[2]
6-Methoxy-2-pyridinecarboxaldehyde	54221-96-4	Isomeric analog. Widely available from suppliers such as Sigma-Aldrich, Fisher Scientific, and TCI America.[3][4][5][6][7]
6-Methoxy-3-pyridinecarboxaldehyde	65873-72-5	Isomeric analog (6-Methoxynicotinaldehyde). Available from suppliers like Sigma-Aldrich.[8][9]

Proposed Synthetic Pathway

Given the absence of a published, dedicated synthesis for **6-Methoxy-2-methylnicotinaldehyde**, a logical and efficient synthetic route can be proposed based on established organometallic and heterocyclic chemistry principles. The most plausible approach involves the directed ortho-metalation (DoM) of a readily available pyridine precursor.

Rationale for Proposed Route: The DoM strategy is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. The methoxy group at the C6 position of the pyridine ring is a potent directed metalation group (DMG), guiding deprotonation specifically to the adjacent C5 position. Subsequent quenching with a formylating agent introduces the aldehyde. However, to achieve the target 3-formyl substitution, a starting material with a directing group that favors the 3-position is necessary. A more robust method would be a multi-step synthesis starting from a pre-functionalized pyridine.

A practical approach begins with 2-chloro-6-methoxypyridine, which undergoes lithiation and methylation, followed by formylation.



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Proposed workflow for the synthesis of **6-Methoxy-2-methylnicotinaldehyde**.

Detailed Experimental Protocol (Proposed)

- Step 1: Synthesis of 2-Chloro-6-methoxypyridine from 2,6-Dichloropyridine.
 - To a solution of sodium methoxide in methanol, add 2,6-dichloropyridine.
 - Reflux the mixture for 4-6 hours, monitoring by TLC or GC-MS.
 - Upon completion, cool the reaction, remove methanol under reduced pressure, and partition the residue between water and ethyl acetate.
 - Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate to yield the product.
- Step 2: Synthesis of 2-Methyl-6-methoxypyridine.
 - Dissolve 2-chloro-6-methoxypyridine in anhydrous THF and cool to -78°C under an inert atmosphere (e.g., Argon).
 - Add n-butyllithium (n-BuLi) dropwise and stir for 1 hour.
 - Add methyl iodide and allow the reaction to slowly warm to room temperature.
 - Quench the reaction with saturated ammonium chloride solution and extract with an organic solvent.
 - Purify via column chromatography.
- Step 3: Bromination to 3-Bromo-2-methyl-6-methoxypyridine.
 - Dissolve 2-methyl-6-methoxypyridine in acetonitrile.
 - Add N-Bromosuccinimide (NBS) portion-wise at room temperature. The methyl and methoxy groups activate the ring, directing bromination to the 3-position.
 - Stir for 12-18 hours until the starting material is consumed.
 - Remove the solvent and purify the crude product by column chromatography.

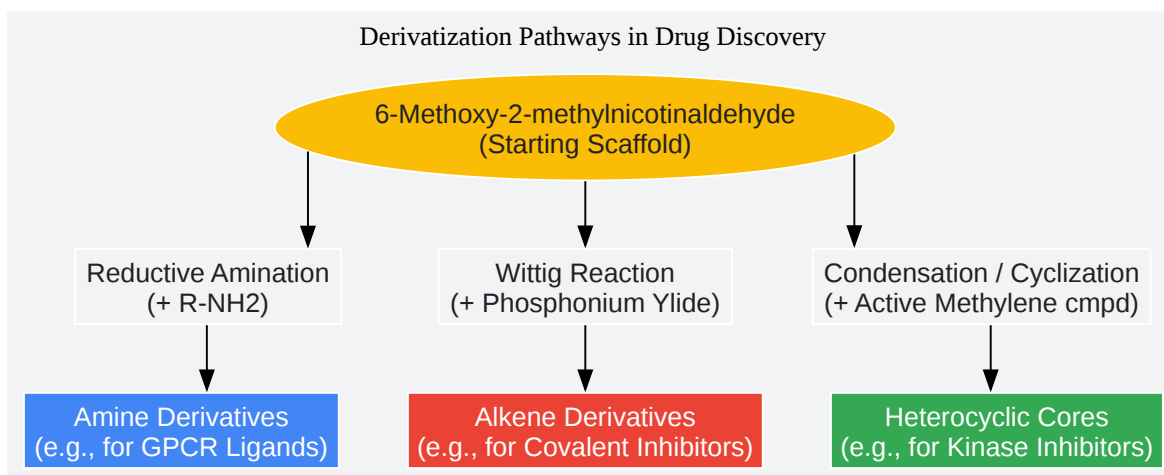
- Step 4: Formylation to **6-Methoxy-2-methylnicotinaldehyde**.
 - Dissolve the purified 3-bromo-2-methyl-6-methoxypyridine in anhydrous THF and cool to -78°C under an inert atmosphere.
 - Add n-BuLi dropwise to perform a lithium-halogen exchange.
 - After stirring for 1 hour, add anhydrous N,N-dimethylformamide (DMF).
 - Allow the reaction to warm to room temperature, then quench with a mild acid (e.g., 1M HCl).
 - Extract the product with ethyl acetate, wash the organic layer, dry, and purify by column chromatography to yield the final product.

Applications in Medicinal Chemistry and Drug Discovery

While direct applications of **6-Methoxy-2-methylnicotinaldehyde** are not documented, the utility of substituted nicotinaldehydes as versatile scaffolds in drug discovery is well-established.^{[10][11][12]} The aldehyde functionality serves as a key synthetic handle for building molecular complexity.

Key Strategic Roles:

- **Scaffold for Kinase Inhibitors:** The pyridine core is a common feature in many ATP-competitive kinase inhibitors.^[12] The aldehyde allows for the construction of various heterocyclic systems (e.g., pyrimidines, imidazoles) that are crucial for binding to the kinase hinge region.
- **Access to Diverse Chemical Space:** The aldehyde can be readily transformed via reactions like reductive amination, Wittig reactions, Knoevenagel condensations, and multicomponent reactions. This enables the rapid generation of libraries of compounds for screening.^{[11][12]}
- **Modulation of Physicochemical Properties:** The methoxy and methyl groups can influence the molecule's solubility, lipophilicity, and metabolic stability. The methoxy group, in particular, can enhance target binding and improve pharmacokinetic properties.



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Use of the aldehyde as a handle for creating diverse molecular architectures.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) exists for **6-Methoxy-2-methylnicotinaldehyde**. Therefore, it must be handled with the assumption that it is a hazardous substance, based on data from analogous pyridine aldehydes.^[8]

- Hazard Classification (Inferred):
 - Causes skin irritation (H315).
 - Causes serious eye irritation (H319).
 - May cause respiratory irritation (H335).
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.

- Skin Protection: Wear a flame-retardant, impervious lab coat and chemically resistant gloves (e.g., nitrile).
- Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator.
- Handling and Storage:
 - Store in a tightly closed container in a cool, dry, and well-ventilated place.
 - Keep away from strong oxidizing agents.
 - Ground all equipment when handling to prevent electrostatic discharge.

Conclusion

6-Methoxy-2-methylnicotinaldehyde stands as a valuable but specialized building block for medicinal chemists. Its lack of off-the-shelf availability is offset by the clear feasibility of its custom synthesis, supported by the wide commercial availability of its structural analogs. The strategic placement of its functional groups—a reactive aldehyde for derivatization, a pyridine core for bioisosteric replacement, and methoxy/methyl groups for fine-tuning physicochemical properties—makes it an attractive starting point for the development of novel small molecule therapeutics. Researchers aiming to leverage this scaffold should focus on partnering with reliable custom synthesis laboratories to procure the material, after which its synthetic potential can be fully exploited.

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